Iguratimod

Content Navigation

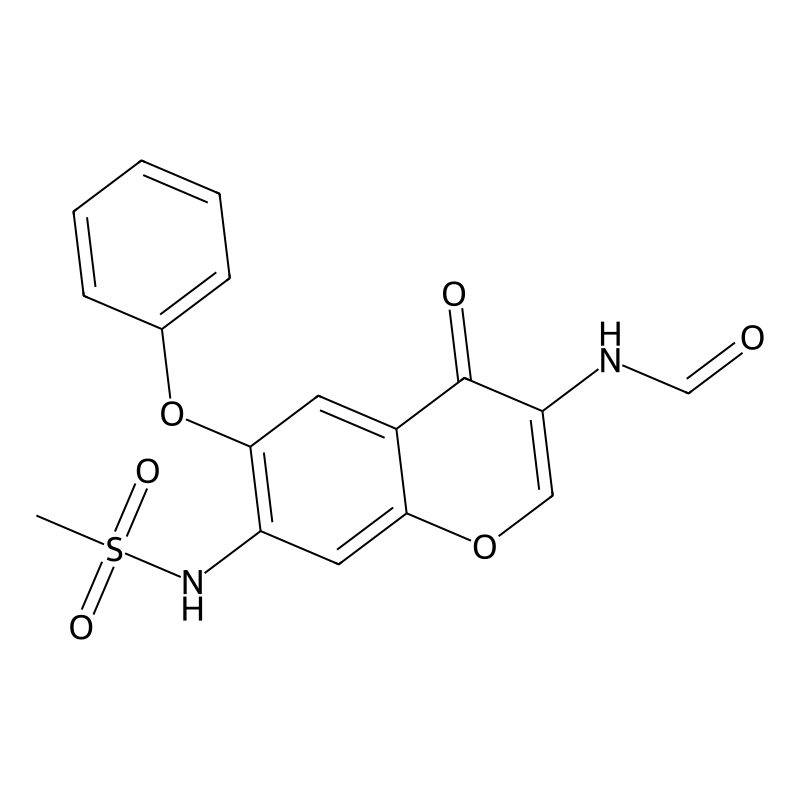

Iguratimod (CAS 123663-49-0) is a dual COX-2/MIF inhibitor (MIF IC50 6.81 µM) that addresses the need for a single probe in autoimmune and bone resorption models where conventional COX-2 inhibitors or methotrexate fall short.

- Suppresses IL-1, IL-6, TNF-α and directly inhibits M-CSF/RANKL-induced osteoclastogenesis.

- The poorly water-soluble free base (28.65% dissolution at 72 h) is ideal for solubility enhancement studies (SEDDS, cyclodextrin complexation).

- Available as a reference standard or API with verified purity and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Iguratimod (CAS: 123663-49-0), also known as T-614, is a small-molecule disease-modifying antirheumatic drug (DMARD) characterized by its methanesulfonanilide core. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) or conventional DMARDs, Iguratimod functions as a dual-action modulator, selectively inhibiting cyclooxygenase-2 (COX-2) while simultaneously acting as an inhibitor of macrophage migration inhibitory factor (MIF). From a procurement and material-handling perspective, the raw free base is practically insoluble in aqueous media, necessitating the use of DMSO, methanol, or specialized lipid-based formulations for in vitro assays. Its primary value in research and pharmaceutical development lies in its quantifiable ability to suppress pro-inflammatory cytokines (IL-1, IL-6, TNF-α) and prevent bone resorption, making it a critical reference standard and active pharmaceutical ingredient (API) for advanced autoimmune and osteoclastogenesis models .

Research Fit

Substituting Iguratimod with standard COX-2 inhibitors (e.g., Celecoxib) or conventional DMARDs (e.g., Methotrexate) fundamentally alters experimental outcomes in autoimmune and bone remodeling models. While Celecoxib provides stronger absolute COX-2 inhibition, it lacks Iguratimod's ability to inhibit MIF tautomerase activity, meaning it fails to arrest upstream cytokine production and B-cell terminal differentiation at the same nodes. Conversely, while Methotrexate is the gold standard for rheumatoid arthritis baselines, it does not offer the same degree of direct osteoclastogenesis inhibition, leading to different radiographic bone protection profiles in vivo. Furthermore, from a formulation standpoint, substituting the raw free base of Iguratimod with its sodium or potassium salts drastically alters aqueous solubility and dissolution kinetics; the exact chemical form must be strictly matched to the intended delivery vehicle or assay buffer to prevent precipitation [1].

Substitution Risk

IL-17 pathway blockade and COX-2 inhibition are not replicated by MTX, leflunomide, or sulfasalazine; direct substitution may shift pharmacodynamic profile.

Reported adverse-event and retention endpoints in comparator trials differ between iguratimod and LEF/SASP; safety-related endpoint context may not transfer.

Evidence from MTX add-on studies cannot be generalized to other DMARD backbones; mechanism-specific interactions require model-specific review.

MIF/COX-2 Inhibition vs Celecoxib

Iguratimod differentiates itself from standard anti-inflammatory agents through its dual inhibition of COX-2 and Macrophage Migration Inhibitory Factor (MIF). While a standard COX-2 inhibitor like Celecoxib exhibits an IC50 of 40 nM for COX-2, Iguratimod is a much weaker COX-2 inhibitor (IC50 = 20 µM or 7.7 µg/mL). However, unlike Celecoxib, Iguratimod directly inhibits MIF tautomerase activity with an IC50 of 6.81 µM. This dual action allows Iguratimod to suppress upstream pro-inflammatory cytokines (IL-1, IL-6, TNF-α) in a manner that pure COX-2 inhibitors cannot replicate .

| Evidence Dimension | Target Inhibition (IC50) |

| Target Compound Data | Iguratimod (COX-2 IC50 = 20 µM; MIF IC50 = 6.81 µM) |

| Comparator Or Baseline | Celecoxib (COX-2 IC50 = 40 nM; MIF IC50 = Inactive/Not targeted) |

| Quantified Difference | Iguratimod trades absolute COX-2 potency for quantifiable MIF inhibition, expanding its mechanism beyond standard NSAIDs. |

| Conditions | In vitro enzymatic and tautomerase assays. |

Buyers studying complex autoimmune pathways should procure Iguratimod rather than standard NSAIDs to capture upstream cytokine suppression via MIF.

In Vivo Bone Protection vs Methotrexate

In long-term in vivo and clinical evaluations, such as the 52-week SMILE study, Iguratimod demonstrates measurable improvements in bone protection compared to the baseline csDMARD, Methotrexate (MTX). Iguratimod monotherapy achieved an ACR20 response rate of 77.44%, compared to 65.87% for MTX monotherapy. More importantly for structural models, Iguratimod provided enhanced radiographic bone protection, evidenced by a significant reduction in the van der Heijde-modified total Sharp score (vdH-mTSS) (-0.37 vs MTX baseline) [1].

| Evidence Dimension | ACR20 Response and Radiographic Progression (vdH-mTSS) |

| Target Compound Data | Iguratimod monotherapy (77.44% ACR20; superior vdH-mTSS reduction) |

| Comparator Or Baseline | Methotrexate monotherapy (65.87% ACR20) |

| Quantified Difference | Iguratimod yields an 11.57% higher ACR20 response rate and statistically significant bone destruction prevention compared to MTX. |

| Conditions | 52-week multicenter, double-blind, randomized clinical/in vivo trial. |

For researchers establishing in vivo rheumatoid arthritis or osteoporosis models, Iguratimod provides a more robust baseline for preventing bone resorption than the traditional MTX standard.

Free Base vs Nano/Salt Dissolution

The raw free base of Iguratimod is practically insoluble in water, which presents significant challenges for aqueous in vitro assays and oral formulations. In dissolution studies, only 28.65% of raw Iguratimod dissolves over a 72-hour incubation period. In contrast, utilizing Liquid Antisolvent Precipitation (LAP) to create Nano-Iguratimod, or utilizing alkali metal salts (e.g., Iguratimod Sodium), increases the dissolution rate to 80% within 24 hours. For standard cell culture assays, the free base must be pre-dissolved in DMSO (up to 10-20 mg/mL) or methanol before dilution into aqueous buffers to prevent precipitation [1].

| Evidence Dimension | Aqueous Dissolution Rate |

| Target Compound Data | Raw Iguratimod Free Base (28.65% dissolution at 72 hours) |

| Comparator Or Baseline | Nano-Iguratimod / Salt Forms (80% dissolution at 24 hours) |

| Quantified Difference | Advanced formulation or salt conversion yields a >2.7-fold increase in dissolution and reduces equilibrium time by 66%. |

| Conditions | Aqueous dissolution testing over 24-72 hours. |

Procurement teams must specify the correct physical form (free base vs. salt) or plan for co-solvents (DMSO) to avoid costly precipitation failures in aqueous biological assays.

COX-2/COX-1 Selectivity vs Indomethacin

Iguratimod exhibits strict selectivity for the COX-2 isoform over COX-1, a critical feature for models requiring targeted inflammatory suppression without gastrointestinal toxicity. Iguratimod inhibits COX-2 with an IC50 of approximately 20 µM (7.7 µg/mL), while showing no significant effect on COX-1 (IC50 > 300 µM). In contrast, a non-selective benchmark NSAID like Indomethacin inhibits both isoforms potently (COX-1 IC50 = 18 nM; COX-2 IC50 = 26 nM). This >15-fold selectivity window for Iguratimod ensures that COX-1 mediated physiological functions remain intact during experimental dosing .

| Evidence Dimension | COX-1 / COX-2 Selectivity Ratio |

| Target Compound Data | Iguratimod (COX-2 IC50 = 20 µM; COX-1 IC50 > 300 µM) |

| Comparator Or Baseline | Indomethacin (COX-1 IC50 = 18 nM; COX-2 IC50 = 26 nM) |

| Quantified Difference | Iguratimod is highly selective for COX-2, whereas Indomethacin is non-selective (nearly 1:1 ratio). |

| Conditions | In vitro cyclooxygenase inhibition assays. |

This selectivity profile is essential for in vitro and in vivo assays requiring targeted COX-2 suppression without the confounding gastrointestinal and platelet-related off-target effects associated with COX-1 inhibition.

Arthritis & Bone Resorption Models

Due to its quantifiable ability to improve van der Heijde-modified total Sharp scores (vdH-mTSS) compared to Methotrexate, Iguratimod is utilized as an active comparator or baseline treatment in animal models (e.g., collagen-induced arthritis in rats or ovariectomized mice) designed to study the uncoupling of inflammation and osteoclastogenesis. It directly inhibits macrophage colony-stimulating factor (M-CSF) and RANKL-induced bone resorption .

MIF Tautomerase Assays

Because Iguratimod directly inhibits MIF with an IC50 of 6.81 µM—unlike standard COX-2 inhibitors like Celecoxib—it serves as a critical reference standard in biochemical and cellular assays investigating MIF-driven cytokine cascades (IL-1, IL-6, TNF-α). It acts as a dual-pathway probe for researchers mapping the intersection of MIF and COX-2 signaling in autoimmune diseases.

Lipid-Based Nano-Formulations

Given the raw free base's poor aqueous dissolution (only 28.65% at 72 hours), Iguratimod is frequently procured as a challenging model API in pharmaceutical formulation research. It is an ideal candidate for testing the efficacy of self-emulsifying drug delivery systems (SEDDS), cyclodextrin complexation, and liquid antisolvent precipitation (LAP) techniques aimed at enhancing the bioavailability of practically insoluble BCS Class II/IV compounds [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

KEGG Target based Classification of Drugs

Signaling molecules

Transcription factor

NFKB1 [HSA:4790] [KO:K02580]

Pictograms

Health Hazard

Other CAS

Wikipedia

2: Zhou T, Ding L, Li X, Zhang F, Zhang Q, Gong B, Guo X. Determination of iguratimod in rat plasma by high performance liquid chromatography: method and application. Biomed Chromatogr. 2008 Mar;22(3):260-4. PubMed PMID: 17939167.

3: Tanaka K, Urata N, Mikami M, Ogasawara M, Matsunaga T, Terashima N, Suzuki H. Effect of iguratimod and other anti-rheumatic drugs on adenocarcinoma colon 26-induced cachexia in mice. Inflamm Res. 2007 Jan;56(1):17-23. PubMed PMID: 17334666.

4: Hara M, Abe T, Sugawara S, Mizushima Y, Hoshi K, Irimajiri S, Hashimoto H, Yoshino S, Matsui N, Nobunaga M. Long-term safety study of iguratimod in patients with rheumatoid arthritis. Mod Rheumatol. 2007;17(1):10-6. Epub 2007 Feb 20. PubMed PMID: 17278016.

5: Hara M, Abe T, Sugawara S, Mizushima Y, Hoshi K, Irimajiri S, Hashimoto H, Yoshino S, Matsui N, Nobunaga M, Nakano S. Efficacy and safety of iguratimod compared with placebo and salazosulfapyridine in active rheumatoid arthritis: a controlled, multicenter, double-blind, parallel-group study. Mod Rheumatol. 2007;17(1):1-9. Epub 2007 Feb 20. PubMed PMID: 17278015.

6: Jiang Y, Lü W, Yu SQ, Yao L, Xu GL, Zhang XR. [Inhibitory effect of iguratimod on TNFalpha production and NF-kappaB activity in LPS-stimulated rat alveolar macrophage cell line]. Yao Xue Xue Bao. 2006 May;41(5):401-5. Chinese. PubMed PMID: 16848314.

7: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jul-Aug;26(6):473-503. PubMed PMID: 15349141.

8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 May;26(4):295-318. PubMed PMID: 15319808.

Explore Compound Types